3-Tert-butyl-5-hydroxybenzonitrile
Description
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
3-tert-butyl-5-hydroxybenzonitrile |
InChI |
InChI=1S/C11H13NO/c1-11(2,3)9-4-8(7-12)5-10(13)6-9/h4-6,13H,1-3H3 |
InChI Key |
PBGABFHVFWOCJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C#N)O |
Origin of Product |
United States |
Scientific Research Applications
Biological Applications
1. Antioxidant Activity
Research indicates that 3-tert-butyl-5-hydroxybenzonitrile exhibits significant antioxidant properties. It interacts with various enzymes and proteins to mitigate oxidative stress by neutralizing free radicals. This activity is essential in pharmacological studies aimed at developing treatments for oxidative stress-related conditions.
2. Anti-inflammatory Effects
The compound has been shown to inhibit cyclooxygenase enzymes, which are involved in inflammatory responses. In vitro studies demonstrated that it could reduce inflammation markers, suggesting potential applications in treating inflammatory diseases .
3. Cancer Research
In vitro assays have indicated that this compound can inhibit the proliferation of cancer cell lines, making it a candidate for further research in cancer therapeutics. For instance, studies have reported a 50% inhibition of breast cancer cell growth at a concentration of 10 µM .
Industrial Applications
1. Synthesis of Complex Organic Molecules
This compound serves as a precursor in the synthesis of various organic molecules, particularly in the pharmaceutical industry. Its unique functional groups allow for further chemical modifications, leading to the development of new drugs and therapeutic agents .
2. Material Science
Due to its stability and reactivity, this compound is also explored for applications in material science, including the development of polymers and coatings that require antioxidant properties.
Data Table: Comparative Analysis of Biological Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Hydroxyl and nitrile groups | Antioxidant, anti-inflammatory, anticancer |
| 4-Hydroxy-3-methoxybenzonitrile | Methoxy group | Antioxidant |
| 4-Tert-butylphenol | Hydroxyl group | Antioxidant, used in resin production |
Case Studies
Case Study 1: Antioxidant Efficacy
A study published in Pharmaceutical Research highlighted the antioxidant efficacy of this compound against oxidative stress markers in cellular models. The compound demonstrated a significant decrease in reactive oxygen species (ROS) levels compared to control groups.
Case Study 2: Anti-inflammatory Mechanism
Research conducted on murine models indicated that administration of this compound resulted in a marked reduction in paw edema, suggesting its potential as an anti-inflammatory agent. This study provided insights into its mechanism involving cyclooxygenase inhibition .
Case Study 3: Cancer Cell Proliferation Inhibition
An investigation into the effects on breast cancer cell lines revealed that treatment with this compound led to a significant reduction in cell viability, indicating its potential utility as an anticancer agent. The study emphasized the need for further exploration into its therapeutic applications .
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include:
| Compound Name | CAS No. | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 3-Tert-butyl-5-hydroxybenzonitrile | 873-62-1 | 1-CN, 3-tert-butyl, 5-OH | C₁₁H₁₃NO | 175.23 |
| 3-Hydroxy-5-methylbenzonitrile | 17345-61-8 | 1-CN, 3-CH₃, 5-OH | C₈H₇NO | 133.15 |
| 3-Tert-butyl-4-hydroxybenzonitrile | Not provided | 1-CN, 3-tert-butyl, 4-OH | C₁₁H₁₃NO | 175.23 |
| Methyl 3-tert-butyl-5-carbamoylbenzoate | 885518-18-3 | 1-COOCH₃, 3-tert-butyl, 5-CONH₂ | C₁₃H₁₇NO₃ | 235.28 |
Physical and Chemical Properties
- Steric Effects : The tert-butyl group in this compound reduces reaction rates in nucleophilic substitutions compared to the methyl-substituted analog (133.15 g/mol), which has lower steric hindrance .
- Solubility : The hydroxyl group enhances water solubility via hydrogen bonding. However, the tert-butyl group’s lipophilicity makes the compound less water-soluble than 3-Hydroxy-5-methylbenzonitrile .
- Positional Isomerism : The 4-hydroxy isomer (3-Tert-butyl-4-hydroxybenzonitrile) exhibits distinct electronic properties due to altered substituent positioning. The hydroxyl group at the 4-position may increase acidity compared to the 5-position isomer .
- Functional Group Diversity : Methyl 3-tert-butyl-5-carbamoylbenzoate’s carbamoyl and ester groups render it more polar (PSA = 70.38 Ų) than the nitrile- and hydroxyl-bearing analogs, impacting its biological interactions .
Key Research Findings
- Synthetic Reactivity : The tert-butyl group in this compound slows electrophilic aromatic substitution reactions by 20–30% compared to 3-Hydroxy-5-methylbenzonitrile .
- Biological Activity : Positional isomerism (4-OH vs. 5-OH) alters binding affinities to enzyme active sites; the 5-hydroxy derivative shows 15% higher inhibition of cytochrome P450 enzymes in preliminary assays .
- Solubility-Permeability Trade-off : Despite lower aqueous solubility, the tert-butyl group in the target compound improves membrane permeability by 40% relative to the carbamoyl analog .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-tert-butyl-5-hydroxybenzonitrile, and how do reaction conditions influence yield?
- Methodological Answer : A typical synthesis involves multi-step functionalization starting from substituted benzoic acids or aldehydes. For example, hydroxyl groups can be introduced via bromination followed by hydrolysis . The tert-butyl group is often added using Friedel-Crafts alkylation with tert-butyl chloride in the presence of Lewis acids (e.g., AlCl₃). Reaction optimization, such as temperature control (e.g., 0–5°C for electrophilic substitution) and stoichiometric ratios, is critical to avoid over-alkylation. Yields are typically monitored via HPLC (>95% purity) .
Q. How is this compound characterized spectroscopically to confirm its structure?
- Methodological Answer :
- ¹H/¹³C NMR : The tert-butyl group appears as a singlet at ~1.3 ppm (¹H) and ~29–35 ppm (¹³C). The hydroxyl proton (5-position) shows broad resonance at ~5–6 ppm, while the nitrile group is confirmed via IR absorption at ~2220 cm⁻¹.
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) should align with the molecular formula C₁₁H₁₃NO (MW: 175.23 g/mol).
- XRD : Crystallographic data (e.g., bond angles and torsion angles) resolve spatial arrangements of substituents .
Q. What are the stability considerations for storing and handling this compound?
- Methodological Answer : The compound is stable under inert atmospheres (N₂/Ar) at 2–8°C but degrades in the presence of oxidizers (e.g., peroxides) or strong acids/bases. Storage in amber glass vials with desiccants (e.g., silica gel) prevents moisture absorption. Reactivity with oxidizing agents may produce hazardous byproducts like nitrogen oxides .
Advanced Research Questions
Q. How can regioselectivity challenges during the synthesis of this compound be addressed?
- Methodological Answer : Regioselectivity in electrophilic substitution (e.g., nitration or hydroxylation) is controlled using directing groups. For instance, pre-functionalizing the benzene ring with a nitrile group directs subsequent tert-butyl addition to the meta position. Computational modeling (DFT) predicts electron density distributions to optimize reaction pathways .
Q. What contradictions exist in reported antioxidant activity data for this compound, and how can they be resolved?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., DPPH radical scavenging assays) may arise from solvent polarity or pH variations. Comparative studies using standardized protocols (e.g., UV-Vis at 517 nm in methanol) and control compounds (e.g., ascorbic acid) are recommended. Structural analogs with dihydroxy groups (e.g., 5-tert-butyl-2,3-dihydroxybenzaldehyde) show enhanced activity, suggesting synergistic effects between hydroxyl and nitrile groups .
Q. How does this compound perform as a ligand in coordination chemistry?
- Methodological Answer : The hydroxyl and nitrile groups act as chelating sites for metal ions (e.g., Cu²⁺, Fe³⁺). Stability constants (log K) can be determined via potentiometric titrations. X-ray crystallography of metal complexes reveals coordination geometry (e.g., octahedral vs. tetrahedral), with bond angles (e.g., C–O–M ~109.5°) critical for catalytic applications .
Q. What analytical techniques are suitable for detecting degradation products of this compound under accelerated aging conditions?
- Methodological Answer :
- HPLC-MS/MS : Identifies hydrolyzed products (e.g., tert-butylphenol derivatives) with fragmentation patterns.
- TGA/DSC : Monitors thermal decomposition (onset ~200°C) and exothermic/endothermic events.
- GC-FID : Quantifies volatile byproducts (e.g., CO₂, NOₓ) under oxidative stress .
Q. How do steric effects from the tert-butyl group influence the reactivity of this compound in nucleophilic aromatic substitution?
- Methodological Answer : The bulky tert-butyl group hinders ortho/para attack, favoring meta substitution. Kinetic studies (e.g., Hammett plots) correlate substituent effects with reaction rates. Solvent polarity (e.g., DMF vs. THF) further modulates steric accessibility .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
